Fosifidancitinib

説明

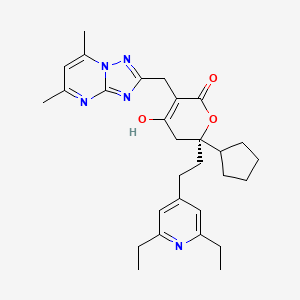

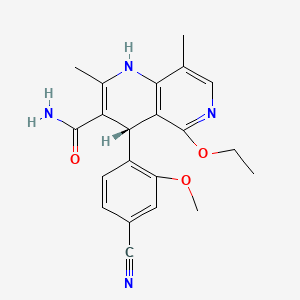

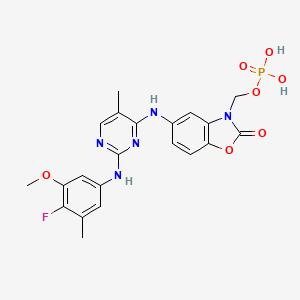

Fosifidancitinib, also known as WHM6CR88H5, is an investigational drug . It is a synthetic organic compound and its systematic name is Disodium (5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate .

Molecular Structure Analysis

The molecular formula of Fosifidancitinib is C21H19FN5O7P . The InChIKey is QANAZZSSQPRKPF-UHFFFAOYSA-L . The structure of Fosifidancitinib matches the structure of example I-538 (minus the sodium) as submitted to the WHO for the INN Fosifidancitinib .

Physical And Chemical Properties Analysis

Fosifidancitinib has a molecular weight of 505.39 . The elemental analysis shows that it contains C (49.91%), H (4.19%), F (3.76%), N (13.86%), O (22.16%), and P (6.13%) .

科学的研究の応用

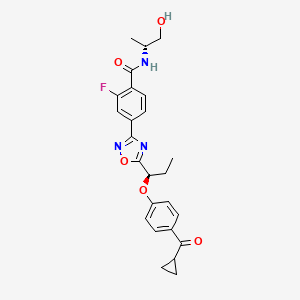

Spleen Tyrosine Kinase Inhibitors for Rheumatoid Arthritis : Fostamatinib, a spleen tyrosine kinase inhibitor similar to Fosifidancitinib, has been evaluated in over 3,200 rheumatoid arthritis patients in various clinical trials. These studies showed fostamatinib was effective in reducing inflammatory synovitis, but it did not significantly impact erosive damage over six months. Common adverse events included hypertension, diarrhea, neutropenia, and increases in hepatic enzyme levels (Scott & Scott, 2014).

Geniposide in Depression Treatment : A study on geniposide (GEN) found that it ameliorated anxiety- and depression-like behaviors in mice and modulated microglia polarization towards an anti-inflammatory phenotype. This suggests potential for compounds like Fosifidancitinib in psychiatric applications, given their roles in inflammatory pathways (Zheng et al., 2021).

Levosimendan in Heart Failure : Levosimendan showed significant reduction in proinflammatory cytokine interleukin-6 and soluble apoptosis mediators in patients with decompensated heart failure. These immunomodulatory effects may lead to symptom improvement and better cardiac contractile performance (Parissis et al., 2004).

Pemigatinib in Cholangiocarcinoma : Pemigatinib, an FGFR inhibitor, showed therapeutic potential in previously treated cholangiocarcinoma patients with FGFR2 fusions or rearrangements, similar to Fosifidancitinib's kinase inhibitory action (Abou-Alfa et al., 2020).

Human Genomics in Drug Development : A study highlighted the importance of using human genomics in drug development, which is relevant for the development of targeted treatments like Fosifidancitinib (Hingorani et al., 2019).

作用機序

特性

IUPAC Name |

[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUBTEKGIDQZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fosifidancitinib | |

CAS RN |

1237168-58-9 | |

| Record name | Fosifidancitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosifidancitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。